molecular formula C8H6ClN3O2 B1412295 Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 1315363-58-6

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B1412295
CAS No.: 1315363-58-6
M. Wt: 211.6 g/mol
InChI Key: ZELRFIGGHCYSPR-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[1,2-b]pyridazine Derivatives

The historical development of imidazo[1,2-b]pyridazine derivatives traces back to the mid-20th century, with systematic research beginning in the 1960s when chemists first recognized the potential of fused heterocyclic systems containing both imidazole and pyridazine rings. The extensive review of imidazo[1,2-b]pyridazine scaffolds in medicinal chemistry reveals that this framework has been studied from 1966 to the present day, demonstrating the enduring scientific interest in these compounds. Early research focused on understanding the fundamental synthetic pathways and chemical properties of these bicyclic systems, laying the groundwork for subsequent pharmaceutical applications.

The breakthrough discovery came with the development of ponatinib, a medication used to treat chronic myeloid leukemia, which contains an imidazo[1,2-b]pyridazine substructure. This successful clinical application led to a resurgence of interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for their putative therapeutic applications in medicine. The success of ponatinib validated the therapeutic potential of this scaffold and inspired researchers to investigate various substitution patterns and functional group modifications to enhance pharmacological properties.

During the early 2000s, high-throughput screening campaigns identified imidazo[1,2-b]pyridazine derivatives as promising kinase inhibitors, particularly for inhibitors of kappa B kinase beta, marking a significant milestone in the systematic exploration of these compounds. This discovery opened new avenues for research, as kinase inhibition became a major therapeutic target for cancer and inflammatory diseases. The optimization of the 3-position and 6-position substitutions on the imidazo[1,2-b]pyridazine scaffold led to compounds with enhanced cell-free kinase inhibitory activity and improved tumor necrosis factor alpha inhibitory activity in cellular assays.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the broader category of heterocyclic compounds, specifically classified as an imidazo compound due to the presence of the imidazole ring fused with a pyridazine ring. The compound represents a unique structural arrangement where the fusion of imidazole and pyridazine rings creates a bicyclic system with distinct electronic and steric properties. Imidazopyridazine compounds can exist in different isomeric forms, including imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, both containing two nitrogen atoms in each ring, while imidazo[1,2-b]pyridazine features one nitrogen atom shared between the rings.

The structural classification reveals that the imidazo[1,2-b]pyridazine moiety functions as a privileged drug moiety found in many approved and experimental drugs. The specific positioning of substituents at different positions of the bicyclic core dictates kinase selectivity and potency, with positions 2, 3, 6, 7, and 8 being particularly important for biological activity. The chlorine atom at the 6-position and the methyl ester functional group at the 3-position in this specific compound create a unique substitution pattern that influences both chemical reactivity and biological properties.

Structural Feature Classification Significance
Core Ring System Imidazo[1,2-b]pyridazine Privileged scaffold in medicinal chemistry
6-Position Substituent Chlorine Electron-withdrawing group affecting reactivity
3-Position Substituent Methyl carboxylate Ester functionality for potential bioactivity
Molecular Formula C8H6ClN3O2 Compact structure with multiple heteroatoms
Ring Nitrogen Arrangement Shared nitrogen between rings Unique electronic properties

The heterocyclic nature of this compound places it within a special category of organic molecules that exhibit enhanced biological activity compared to their carbocyclic counterparts. The presence of multiple nitrogen atoms in the ring system creates opportunities for hydrogen bonding interactions with biological targets, while the aromatic character of both rings contributes to favorable stacking interactions with protein residues.

Research Evolution and Scientific Interest

The research evolution of imidazo[1,2-b]pyridazine derivatives has demonstrated a progression from basic synthetic chemistry to sophisticated pharmaceutical applications. Initial research in the 2010s focused on developing efficient synthetic methodologies for creating diverse libraries of these compounds. The discovery of imidazo[1,2-b]pyridazine derivatives as monopolar spindle 1 kinase inhibitors marked a significant advancement in cancer research, with compounds showing remarkable antiproliferative activity in the nanomolar range against various tissue cancer cell lines.

Scientific interest expanded dramatically when researchers discovered that substituting position 6 of imidazo[1,2-b]pyridazine with morpholine or piperazine afforded compounds that displayed enhanced kinase inhibition compared to analogs without substitution at the C6 position. This finding led to systematic structure-activity relationship studies that revealed the importance of specific substitution patterns for optimizing biological activity. The development of synthetic routes utilizing nucleophilic aromatic substitution reactions at the C6 position and Suzuki-Miyaura cross-coupling reactions with aromatic boronic acid substrates provided versatile methods for creating diverse compound libraries.

The research community's interest further intensified with the exploration of these compounds as imaging agents for detecting amyloid plaques in Alzheimer disease research. A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for binding to amyloid plaques in vitro using synthetic aggregates, with binding affinities ranging from 11.0 to greater than 1000 nanomolar depending on substitution patterns. Specifically, 2-(4-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed high binding affinity and potential utility for developing novel positron emission tomography radiotracers for imaging amyloid plaques.

Recent research has expanded to include transforming growth factor activated kinase 1 inhibitors containing imidazo[1,2-b]pyridazine moieties, demonstrating the continued relevance of this scaffold in contemporary pharmaceutical research. The systematic investigation of how different substituents at various positions affect kinase selectivity and potency has provided valuable insights for drug design and optimization.

Position in Contemporary Chemical Literature

In contemporary chemical literature, this compound and related compounds occupy a prominent position as exemplars of privileged scaffolds in medicinal chemistry. The compound's structural features make it a valuable building block for pharmaceutical research, with multiple commercial suppliers now offering it for research purposes with purities exceeding 95% and molecular weights precisely characterized at 211.61 grams per mole. The availability of this compound through established chemical supply networks reflects its recognized importance in pharmaceutical research and development.

Current literature positions these compounds as versatile intermediates for creating more complex heterocyclic systems with enhanced biological properties. The synthesis methods for related compounds, such as 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, have been optimized to achieve high purity products through established procedures involving N,N-dimethylformamide dimethyl acetal and bromoacetonitrile reactions. These synthetic advancements have made the compounds more accessible to researchers worldwide, facilitating broader investigation of their properties and applications.

The contemporary significance is further emphasized by the publication of comprehensive reviews that position imidazo[1,2-b]pyridazine as a privileged scaffold providing various bioactive molecules. These reviews highlight different aspects of structure-activity relationships and serve as guides for medicinal chemists seeking to develop novel imidazo[1,2-b]pyridazine compounds with enhanced pharmacokinetic profiles and improved efficiency. The extensive literature surveillance reveals applications spanning anti-inflammatory, antibacterial, anticancer, antiparasitic, and antiviral activities, demonstrating the broad therapeutic potential of this chemical framework.

Current research trends indicate growing interest in developing synthetic methodologies that allow for precise control of substitution patterns at key positions of the imidazo[1,2-b]pyridazine core. Patent literature reveals ongoing industrial interest in these compounds, with new synthetic methods being developed to improve yield, purity, and scalability of production processes. The establishment of standardized analytical methods and characterization protocols has facilitated reproducible research across different laboratories, contributing to the accumulation of reliable structure-activity relationship data.

Research Application Key Findings Literature Impact
Kinase Inhibition Nanomolar potency against multiple kinases High citation rates in cancer research
Amyloid Imaging Binding affinities from 11.0 to >1000 nM Significant interest in neurodegenerative research
Synthetic Methodology Optimized procedures with >98% purity Widespread adoption in pharmaceutical industry
Structure-Activity Studies Position-specific effects on biological activity Foundation for rational drug design
Commercial Availability Multiple suppliers with standardized specifications Facilitated research accessibility

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELRFIGGHCYSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

While specific details for this compound are limited, related compounds like 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile are synthesized using a multi-step process involving N,N-dimethylformamide dimethyl acetal and bromoacetonitrile. This suggests that similar intermediates and conditions might be applicable for the carboxylate derivative.

Analysis of Preparation Methods

Advantages and Challenges

  • Advantages : The one-pot synthesis offers simplicity and efficiency, reducing the need for multiple steps and intermediate purification. This can lead to higher yields and lower costs.
  • Challenges : The lack of detailed information on specific conditions for this compound synthesis makes optimization difficult. Additionally, the use of specialized reagents and solvents may pose environmental and safety concerns.

Comparison of Methods

Method Yield Complexity Environmental Impact
Two-Step One-Pot Moderate to High Low to Moderate Moderate
Multi-Step Synthesis Variable High High

Chemical Reactions Analysis

Scientific Research Applications

Structural Information

  • Molecular Formula : C8_8H6_6ClN3_3O2_2
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 572910-59-9
  • SMILES : COC(=O)C1=CN=C2N1N=C(C=C2)Cl
  • Appearance : Off-white to light yellow solid

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+212.02213139.0
[M+Na]+234.00407153.7
[M+NH4_4]+229.04867146.7

Inhibition of AAK1

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has been identified as a potent inhibitor of AAK1, a serine/threonine kinase implicated in various cellular processes, including clathrin-mediated endocytosis. The inhibition of AAK1 is particularly relevant in the context of neurological disorders and pain management.

Case Study: Pain Management

Research indicates that AAK1 knockout mice exhibit reduced pain responses compared to their wild-type counterparts, suggesting that AAK1 plays a significant role in pain perception. Compounds that inhibit AAK1 could potentially lead to new treatments for conditions like chronic pain and neuropathic pain syndromes .

Neurological Disorders

The modulation of AAK1 activity also has implications for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Inhibitors like this compound may help manage symptoms associated with these conditions by altering synaptic transmission and receptor recycling processes.

Clinical Relevance

The potential therapeutic applications extend to psychiatric disorders such as bipolar disorder and schizophrenia. Studies suggest that targeting AAK1 may improve cognitive deficits associated with these disorders by enhancing synaptic plasticity and neurotransmitter release mechanisms .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Application AreaDescriptionReferences
Pain ManagementInhibition of AAK1 reduces pain response
Alzheimer's DiseasePotential to manage symptoms through synaptic modulation
Parkinson's DiseaseMay alter receptor recycling processes
Bipolar DisorderImproves cognitive deficits by enhancing synaptic plasticity

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: Carboxylate Substitution

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Difference Similarity Score
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate - C₈H₆ClN₃O₂ 211.61 Ester at position 3 Reference
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 C₈H₆ClN₃O₂ 211.61 Ester at position 2 0.98
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 1150566-27-0 C₉H₈ClN₃O₂ 225.63 Ethyl ester at position 3 0.60

Key Findings :

  • Positional Isomerism : The 2-carboxylate isomer (CAS 572910-59-9) exhibits a high similarity score (0.98) to other 2-carboxylates, while the 3-carboxylate shows lower similarity to ethyl esters due to positional differences .
  • Reactivity : The 3-carboxylate is more commonly used in pharmaceutical synthesis (e.g., kinase inhibitor precursors), whereas the 2-carboxylate may exhibit distinct reactivity in substitution reactions .

Substituent Variations: Methyl vs. Ethyl Esters

Compound Name Ester Group Molecular Weight Solubility & Stability Applications
This compound Methyl 211.61 Lower solubility in polar solvents; higher metabolic stability Intermediate for solid-phase synthesis
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Ethyl 225.63 Enhanced solubility in organic solvents; prone to hydrolysis Precursor for Pd-catalyzed couplings

Key Findings :

  • Ethyl Esters: Preferred in reactions requiring solubility in non-polar solvents (e.g., DMSO or DMA), as seen in photoredox catalysis .
  • Methyl Esters : Offer better metabolic stability, making them suitable for prodrug designs .

Substituent Effects: Halogen and Alkyl Groups

Compound Name Substituent Molecular Formula Key Properties
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Chloro (C6), Methyl (C2) C₁₀H₁₀ClN₃O₂ Steric hindrance at C2; reduced electrophilicity
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate Dichloro (C6, C8) C₉H₇Cl₂N₃O₂ Increased electrophilicity; enhanced reactivity in SNAr reactions

Key Findings :

  • Dichloro Substitution : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at C6 or C8 .

Pharmacological Relevance

  • Kinase Inhibitors : Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a precursor for tropomyosin receptor kinase (TRK) inhibitors, where the chloro group is replaced with pyrrolidine derivatives .
  • Positional Isomerism in Drug Design : The 3-carboxylate isomer is favored over the 2-carboxylate in kinase-binding motifs due to optimal spatial alignment with catalytic domains .

Biological Activity

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. It features a fused bicyclic system with a chlorine atom at the 6th position and a methyl ester group at the 3rd position. This structural configuration enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been identified as an enzyme inhibitor and receptor antagonist , which are crucial for its therapeutic applications. Specifically, it has shown potential in inhibiting adaptor associated kinase 1 (AAK1), which is involved in several pathological conditions such as Alzheimer's disease and bipolar disorder .

Inhibition of AAK1

Research indicates that compounds related to this compound can inhibit AAK1 effectively. AAK1 plays a significant role in synaptic vesicle recycling and receptor-mediated endocytosis, making it a critical target for treating neurological disorders. Studies using AAK1 knockout mice have demonstrated reduced pain responses when treated with AAK1 inhibitors, highlighting the compound's potential in pain management therapies .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have shown that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly influence biological activity. For instance, variations in substituents at the 6-position can alter potency against specific biological targets. In particular, compounds derived from this scaffold have been evaluated for their effectiveness against pathogens like Cryptosporidium parvum, with some analogs exhibiting low micromolar potency .

Case Studies and Experimental Results

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Activity : In vitro assays demonstrated that certain analogs of this compound exhibit significant antimicrobial properties against C. parvum, with effective concentrations (EC50) reported as low as 0.17 μM .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit key enzymes involved in cancer progression and inflammation, showing promising results that warrant further investigation into its therapeutic potential .

Data Table: Biological Activities of this compound

Biological ActivityTarget/PathwayEC50 (μM)Reference
AAK1 InhibitionPain managementN/A
Antimicrobial against C. parvumCryptosporidium infection0.17
Enzyme inhibitionVarious kinasesVaries

Q & A

Basic: What synthetic methodologies are most effective for preparing Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 . For esterification, sodium methoxide-mediated transesterification of ethyl analogs (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) under anhydrous methanol can yield the methyl ester. Optimization includes:

  • Temperature control : Reflux conditions (80–100°C) for cyclization to avoid side reactions.
  • Catalyst selection : Use of cesium carbonate in dimethylformamide (DMF) for nucleophilic substitutions (e.g., replacing chlorine with sulfonate groups) .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures for high-purity isolation .

Advanced: How can regioselectivity challenges in functionalizing the imidazo[1,2-b]pyridazine core be addressed using computational chemistry?

Answer:
Density Functional Theory (DFT) calculations can predict reactivity at specific positions (e.g., C3 vs. C7) by analyzing frontier molecular orbitals (FMOs). For example:

  • Electrophilic substitution : The C3 position is more reactive due to lower LUMO energy, favoring palladium-catalyzed C–H arylation .
  • Nucleophilic attack : Chlorine at C6 activates the core for substitutions, but steric effects from the methyl ester group may require transition-state modeling to optimize ligand-catalyst interactions .
    Validation via 1^1H NMR coupling constants (e.g., J=9.4HzJ = 9.4 \, \text{Hz} for H7/H8 coupling in aryl derivatives) confirms regiochemical outcomes .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

Answer:

  • 1^1H NMR : Distinct signals include:
    • A singlet at δ 8.33 ppm (C2 proton of imidazo ring) .
    • Doublets at δ 8.22 and 7.40 ppm (J=9.4HzJ = 9.4 \, \text{Hz}) for H7 and H8 protons .
  • LCMS : Molecular ion peaks (e.g., m/z 395 [M+H]+^+) with retention times (1.05–1.43 min) under SMD-TFA conditions confirm purity .
  • IR spectroscopy : Ester carbonyl stretching at 1720–1740 cm1^{-1} distinguishes the methyl carboxylate from ethyl analogs .

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Answer:
X-ray crystallography (using SHELX or WinGX suites) provides unambiguous confirmation of:

  • Bond angles and lengths : E.g., the dihedral angle between imidazo and pyridazine rings (typically 5–10°) .
  • Hydrogen bonding : Interactions between the ester carbonyl and adjacent substituents (critical for stability in solid-state studies).
    Discrepancies arise when NMR suggests planar conformations, while crystallography reveals slight distortions due to crystal packing. Refinement protocols (e.g., TWINABS for twinned data) improve accuracy .

Basic: How do solvent polarity and base strength influence substitution reactions at the C6 chlorine position?

Answer:

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of reagents (e.g., sodium benzenesulfinate) via stabilization of transition states .
  • Weak bases (K2_2CO3_3): Favor SN2 mechanisms for chlorine displacement, while strong bases (Cs2_2CO3_3) may induce elimination side reactions .
  • Temperature : Reactions at 60–80°C balance kinetics and thermodynamics to minimize byproducts like dechlorinated imidazo derivatives .

Advanced: What strategies mitigate competing side reactions during palladium-catalyzed C–H functionalization of the methyl ester derivative?

Answer:

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination in Suzuki-Miyaura couplings .
  • Additives : Silver carbonate scavenges chloride ions, preventing catalyst poisoning during arylations .
  • Substrate pre-activation : Microwave-assisted heating (120°C, 30 min) accelerates oxidative addition steps, reducing decomposition .

Basic: How is the purity of this compound validated in multi-step syntheses?

Answer:

  • HPLC : Reverse-phase C18 columns (SMD-TFA05 conditions) detect impurities <0.1% with retention time consistency .
  • Elemental analysis : Carbon/nitrogen ratios (e.g., C 64.18%, N 19.94%) confirm stoichiometric integrity .
  • Melting point : Sharp ranges (e.g., 218–221°C for aryl derivatives) indicate crystalline homogeneity .

Advanced: Can molecular dynamics simulations predict the solubility and stability of the methyl ester in biological buffers?

Answer:
Simulations using AMBER or GROMACS force fields model:

  • LogP values : Predicted ~2.1 (indicating moderate lipophilicity) for blood-brain barrier penetration studies.
  • Hydrolysis rates : Ester group stability at pH 7.4 (t1/2_{1/2} > 24 h) vs. acidic conditions (t1/2_{1/2} < 1 h) .
    Experimental validation via UV-Vis spectroscopy (λmax_{\text{max}} 270 nm) tracks degradation kinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

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